methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H9BrO4. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate typically involves the bromination of furan followed by esterification. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new organic compounds and materials.
Biology: In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against various diseases or as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
Methyl (2E)-3-(5-chlorofuran-2-yl)prop-2-enoate: This compound has a chlorine atom instead of a bromine atom on the furan ring.
Methyl (2E)-3-(5-iodofuran-2-yl)prop-2-enoate: This compound has an iodine atom instead of a bromine atom on the furan ring.
Uniqueness: Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for targeted synthesis and applications.
Properties
IUPAC Name |
methyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXRRQKAZDWDG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62157-66-8 |
Source
|
Record name | methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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